1,3,5-Tris(trifluoromethanesulfonyl)benzene
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Overview
Description
1,3,5-Tris(trifluoromethanesulfonyl)benzene is a tri-substituted benzene derivative characterized by the presence of three trifluoromethanesulfonyl groups attached to the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the successful substitution of the carboxylic acid groups with trifluoromethanesulfonyl groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyllithium, carbon dioxide, and methyl lithium . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with n-butyllithium and carbon dioxide can yield 2,4,6-tris(trifluoromethyl)benzoic acid .
Scientific Research Applications
1,3,5-Tris(trifluoromethanesulfonyl)benzene has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trifluoromethanesulfonyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethanesulfonyl groups play a key role in modulating the compound’s reactivity and interactions with other molecules. Specific pathways and targets may vary depending on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups instead of trifluoromethanesulfonyl groups.
1,3,5-Trifluorobenzene: A benzene derivative with three fluorine atoms attached to the benzene ring.
1,3-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness: 1,3,5-Tris(trifluoromethanesulfonyl)benzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.
Properties
CAS No. |
57830-58-7 |
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Molecular Formula |
C9H3F9O6S3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
1,3,5-tris(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H3F9O6S3/c10-7(11,12)25(19,20)4-1-5(26(21,22)8(13,14)15)3-6(2-4)27(23,24)9(16,17)18/h1-3H |
InChI Key |
SCILOWKYNUQFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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